REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1.[O:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[C:20](Cl)=[O:21].C(OCC)(=O)C>C1C=CC=CC=1.CCOCC.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:14]=[C:13]2[C:6](=[CH:5][CH:4]=1)[NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH:12][C:20]([CH:16]1[CH2:17][CH2:18][CH2:19][O:15]1)=[O:21]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2NC=C(CCN)C2=C1
|
Name
|
|
Quantity
|
390 μL
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction, mixture
|
Type
|
EXTRACTION
|
Details
|
It was extracted with water (25 ml), NaHCO3 solution (2×25 ml) and saturated NaCl solution (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
was obtained by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
Fractions of 10 ml were collected
|
Type
|
WASH
|
Details
|
the product was eluted in fractions 19-32
|
Type
|
CUSTOM
|
Details
|
The product was obtained as an oil
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)CCNC(=O)C1OCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |